molecular formula C10H18N2Na2O6 B12724545 Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate CAS No. 74988-17-3

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate

Cat. No.: B12724545
CAS No.: 74988-17-3
M. Wt: 308.24 g/mol
InChI Key: CMKOOUVVCQPJJW-UHFFFAOYSA-L
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Description

Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is a chemical compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. The compound’s chemical formula is C10H18N2Na2O6, and it is often utilized in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate typically involves the reaction of ethylenediamine with glycine and sodium hydroxide. The process includes the following steps:

Industrial Production Methods

Industrial production of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate involves chelation, where the compound binds to metal ions through its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes, preventing the metal ions from participating in unwanted reactions. The molecular targets include metal ions such as copper, iron, and zinc, and the pathways involved are primarily related to metal ion sequestration and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is unique due to its specific combination of hydroxyethyl and ethylenediamine groups, which provide enhanced chelating efficiency and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications .

Biological Activity

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as HEDTA, is a chelating agent derived from ethylenediamine and acetic acid. Its biological activity is significant across various fields, including biochemistry, environmental science, and medicine. This article provides an extensive overview of HEDTA's biological activity, including its mechanisms, applications, and relevant case studies.

HEDTA functions primarily as a chelator, binding metal ions in biological systems. This property allows it to modulate metal ion availability, which is crucial for various biochemical processes. The chelation mechanism involves the formation of stable complexes with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), impacting their bioavailability and reactivity.

Table 1: Key Properties of HEDTA

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₈
Molecular Weight306.28 g/mol
SolubilitySoluble in water
pH RangeNeutral (pH 6-8)

1. Antimicrobial Activity

Research indicates that HEDTA exhibits antimicrobial properties by sequestering essential metal ions required for microbial growth. For instance, studies have shown that HEDTA enhances the efficacy of certain antibiotics against resistant bacterial strains by reducing the availability of metal ions that bacteria utilize for their metabolic processes .

2. Heavy Metal Detoxification

HEDTA has been employed in environmental remediation to detoxify heavy metals from contaminated soils and water bodies. Its ability to form stable complexes with heavy metals facilitates their removal from the environment, thereby reducing toxicity levels .

3. Biomedical Applications

In biomedical research, HEDTA is used in tissue culture as a chelating agent to prevent cell clumping by binding calcium ions that promote cell adhesion. Additionally, it has been investigated for its potential use in drug delivery systems where controlled release of metal-containing drugs is desired .

Case Study 1: Antimicrobial Efficacy Enhancement

A study conducted by Fässler et al. demonstrated that combining HEDTA with indole-3-acetic acid significantly improved sunflower growth while enhancing heavy metal uptake. The results showed that plants treated with this combination exhibited reduced stress levels and improved biomass compared to controls .

Case Study 2: Environmental Remediation

In a project focused on soil decontamination, HEDTA was applied to a site contaminated with lead and cadmium. The study revealed a significant reduction in metal concentration in the soil over a six-month period, demonstrating HEDTA's effectiveness as a remediation agent .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of HEDTA:

  • Chelation Efficacy : HEDTA was found to effectively chelate iron and calcium ions at physiological pH, which is critical for its role in biological systems.
  • Toxicity Profile : Toxicological assessments indicate that HEDTA has low acute toxicity levels in mammals, making it suitable for various applications without significant health risks .
  • Bioavailability Impact : Research shows that HEDTA can influence the bioavailability of heavy metals in agricultural settings, potentially improving crop uptake while mitigating toxicity risks .

Properties

CAS No.

74988-17-3

Molecular Formula

C10H18N2Na2O6

Molecular Weight

308.24 g/mol

IUPAC Name

disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate

InChI

InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2

InChI Key

CMKOOUVVCQPJJW-UHFFFAOYSA-L

Canonical SMILES

C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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